1-(6-(tert-Butylthio)pyridin-3-yl)propan-1-amine 1-(6-(tert-Butylthio)pyridin-3-yl)propan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15861596
InChI: InChI=1S/C12H20N2S/c1-5-10(13)9-6-7-11(14-8-9)15-12(2,3)4/h6-8,10H,5,13H2,1-4H3
SMILES:
Molecular Formula: C12H20N2S
Molecular Weight: 224.37 g/mol

1-(6-(tert-Butylthio)pyridin-3-yl)propan-1-amine

CAS No.:

Cat. No.: VC15861596

Molecular Formula: C12H20N2S

Molecular Weight: 224.37 g/mol

* For research use only. Not for human or veterinary use.

1-(6-(tert-Butylthio)pyridin-3-yl)propan-1-amine -

Specification

Molecular Formula C12H20N2S
Molecular Weight 224.37 g/mol
IUPAC Name 1-(6-tert-butylsulfanylpyridin-3-yl)propan-1-amine
Standard InChI InChI=1S/C12H20N2S/c1-5-10(13)9-6-7-11(14-8-9)15-12(2,3)4/h6-8,10H,5,13H2,1-4H3
Standard InChI Key KSCUGLOASYTAAN-UHFFFAOYSA-N
Canonical SMILES CCC(C1=CN=C(C=C1)SC(C)(C)C)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure features a pyridine core substituted with a tert-butylthio (–S–C(CH₃)₃) group at position 6 and a propan-1-amine (–CH₂CH₂CH₂NH₂) moiety at position 3. The tert-butylthio group confers steric bulk and lipophilicity, while the amine side chain enhances hydrogen-bonding potential. Key identifiers include:

Table 1: Molecular Properties

PropertyValueSource
CAS Number1355200-14-4
Molecular FormulaC₁₂H₂₀N₂S
Molecular Weight224.37 g/mol
IUPAC Name1-(6-tert-butylsulfanylpyridin-3-yl)propan-1-amine
SMILESCCC(C1=CN=C(C=C1)SC(C)(C)C)N

The crystal structure remains unresolved, but computational models predict a planar pyridine ring with the tert-butylthio and amine groups adopting equatorial orientations to minimize steric clashes.

Synthesis and Optimization

Synthetic Routes

The synthesis of 1-(6-(tert-Butylthio)pyridin-3-yl)propan-1-amine involves multi-step strategies, often leveraging nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. A representative pathway includes:

  • Introduction of tert-Butylthio Group:
    Reacting 6-chloropyridin-3-amine with tert-butyl mercaptan (HS–C(CH₃)₃) in acetone using K₂CO₃ as a base . This step proceeds via SNAr, replacing chlorine with the tert-butylthio group at 60–80°C .

  • Propan-1-amine Side Chain Installation:
    The 3-position is functionalized via a Mannich reaction or reductive amination. For example, reacting 6-(tert-butylthio)pyridin-3-amine with propionaldehyde under reducing conditions (e.g., NaBH₃CN) yields the target compound.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYieldReference
1tert-Butyl mercaptan, K₂CO₃, acetone, 70°C75%
2Propionaldehyde, NaBH₃CN, MeOH62%

Industrial Scalability

Batch processes dominate laboratory synthesis, but continuous-flow systems could enhance efficiency. Catalytic methods using Pd/Cu for C–N coupling remain unexplored but are plausible given success with analogous pyridines .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited water solubility (<1 mg/mL at 25°C) due to its hydrophobic tert-butylthio group. It is soluble in polar aprotic solvents (e.g., DMSO, DMF) and dichloromethane. Stability studies indicate decomposition above 150°C, necessitating storage at –20°C under inert gas.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J=2.4 Hz, 1H, pyridine-H2), 7.65 (dd, J=8.8, 2.4 Hz, 1H, pyridine-H4), 6.80 (d, J=8.8 Hz, 1H, pyridine-H5), 3.10–3.00 (m, 2H, –CH₂NH₂), 1.75–1.65 (m, 2H, –CH₂CH₂–), 1.45 (s, 9H, –C(CH₃)₃).

  • ESI-MS: m/z 225.1 [M+H]⁺ (calculated: 224.37).

ParameterRecommendationSource
PPEGloves, lab coat, eye protection
VentilationFume hood required
Storage–20°C, under N₂
DisposalIncineration per local regulations

Acute toxicity data are unavailable, but primary amines often cause skin/eye irritation. Avoid inhalation and direct contact.

Future Research Directions

  • Synthetic Optimization: Explore Pd-catalyzed C–N coupling to improve yields and reduce reaction times.

  • Biological Profiling: Screen against bacterial panels and cancer cell lines to identify lead candidates.

  • Structural Modification: Introduce fluorinated or chiral groups to enhance bioavailability and target selectivity.

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